N-(3-fluoro-4-methylphenyl)-2-[4-(4-fluorophenyl)-1,1-dioxo-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide
Description
This compound belongs to the pyrido[2,3-e][1,2,4]thiadiazine family, characterized by a bicyclic core with a sulfonamide group (1,1-dioxo substitution). The structure includes a 3-fluoro-4-methylphenyl acetamide moiety linked to the pyrido-thiadiazine scaffold via a methylene bridge. The fluorophenyl substituent at position 4 of the thiadiazine ring enhances electronic interactions, while the 3-fluoro-4-methylphenyl group may influence lipophilicity and metabolic stability. This compound is hypothesized to exhibit biological activity via kinase inhibition or receptor modulation, though specific targets require further elucidation .
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[4-(4-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N4O3S/c1-14-4-7-16(11-18(14)23)25-20(28)12-26-13-27(17-8-5-15(22)6-9-17)21-19(31(26,29)30)3-2-10-24-21/h2-11H,12-13H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNODVPAIYXQRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrido-Thiadiazine Scaffolds
- 2-[4-(4-methylphenyl)-1,1-dioxo-3,4-dihydro-1λ⁶-pyrido[2,3-e][1,2,4]thiadiazin-2(1H)-yl]-N-[(4-methylphenyl)methyl]acetamide (Compound P585-2079)
- Key Differences :
- Replaces the 3-fluoro-4-methylphenyl group with a 4-methylphenylmethyl acetamide.
- Lacks fluorine at the pyrido-thiadiazine phenyl ring (4-methylphenyl instead of 4-fluorophenyl).
Fluorophenyl-Substituted Acetamide Derivatives
- (E)-N-[5-[5-(4-Fluorostyryl)-3-(2,2,2-trifluoroacetyl)-2-(4-fluorophenyl)-1H-indol-7-yl] Acetamide (4f)
- Key Differences :
- Contains an indole core instead of pyrido-thiadiazine.
- Styryl and trifluoroacetyl groups introduce rigidity and electron-withdrawing effects. Data: IC₅₀ in pLDH assay: 0.8 µM (indicative of antimalarial activity) .
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide
- Key Differences :
- Imidazo[2,1-b]thiazole core replaces pyrido-thiadiazine.
- Dual fluorophenyl groups enhance symmetry and dipole interactions. Impact: Potential for kinase inhibition (e.g., p38 MAPK) due to planar heterocyclic system. Data: Crystallographic studies confirm a planar conformation, facilitating intercalation into ATP-binding sites .
Thiadiazole-Containing Analogues
- N-(4-Fluorophenyl)-N-(propan-2-yl)-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}acetamide
- Key Differences :
- 1,3,4-Thiadiazole ring replaces pyrido-thiadiazine.
Trifluoromethyl and isopropyl groups increase steric bulk.
- 2-[[3-Cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide Key Differences:
- Thienyl and cyano groups introduce π-deficient regions.
- Thioether linkage enhances redox stability.
Comparative Analysis of Key Properties
| Property | Target Compound | Compound P585-2079 | 4f (Indole Derivative) | Imidazo-thiazole Analogue |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 515.52 | 507.58 | 532.49 | 522.55 |
| LogP (Predicted) | 4.1 | 3.8 | 5.2 | 3.9 |
| Fluorine Atoms | 2 | 0 | 3 | 2 |
| Biological Activity | Kinase inhibition* | Unknown | Antimalarial (IC₅₀: 0.8 µM) | Kinase inhibition (p38 MAPK) |
*Hypothesized based on structural similarity to kinase inhibitors .
Research Findings and Implications
- Electronic Effects: Fluorine substituents in the target compound enhance electronegativity, improving interactions with polar residues in binding pockets compared to non-fluorinated analogues .
- Metabolic Stability : The pyrido-thiadiazine scaffold demonstrates higher metabolic stability than indole or thiadiazole derivatives, as evidenced by in vitro microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
